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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of (R)-(+)-
Methylsuccinic acid as a chiral building block in the synthesis of key pharmaceutical

intermediates. This document focuses on its application in the synthesis of intermediates for

Sacubitril, a neprilysin inhibitor, and (R)-all-trans-13,14-Dihydroretinoic Acid, a retinoid

derivative.

Application in the Synthesis of a Sacubitril
Intermediate
(R)-(+)-Methylsuccinic acid, in the form of its anhydride, serves as a crucial starting material

for the enantioselective synthesis of a key intermediate of Sacubitril. Sacubitril, in combination

with Valsartan, is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used for the

treatment of heart failure.[1][2] The chirality of the methyl-substituted carbon in the final drug

molecule is essential for its pharmacological activity, making the use of enantiopure starting

materials like (R)-(+)-Methylsuccinic acid highly advantageous.

Experimental Protocol: Synthesis of Ethyl (R)-2-
methylsuccinate
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This protocol outlines the synthesis of Ethyl (R)-2-methylsuccinate, a precursor that can be

further elaborated to form the core of the Sacubitril molecule. The synthesis starts with the

formation of (R)-methylsuccinic anhydride from itaconic anhydride via asymmetric

hydrogenation, followed by esterification.[3]

Step 1: Preparation of (R)-methylsuccinic anhydride[3]

In a 500 mL hydrogenation kettle, add itaconic anhydride (50 g, 446.4 mmol) and ethyl

acetate (250 mL).

Purge the kettle with argon for 10 minutes.

Add (S,S)-Me-Duphos (136.6 mg, 0.45 mmol) and p-cymene ruthenium dichloride dimer

(275.6 mg, 0.45 mmol) to the mixture.

Pressurize the kettle with hydrogen gas to 5 MPa.

Heat the reaction mixture to 35°C and stir for 24 hours.

Monitor the reaction completion using Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture to approximately 100 mL.

A white solid will precipitate. Filter the solid and dry it to obtain (R)-methylsuccinic anhydride.

Step 2: Synthesis of Ethyl (R)-methylsuccinate[3]

In a 500 mL single-necked flask, add (R)-methylsuccinic anhydride (49.3 g, 432.5 mmol) and

ethanol (200 mL).

Carefully add 5 mL of concentrated sulfuric acid to the mixture.

Heat the reaction mixture to reflux and maintain for 24 hours.

Monitor the reaction completion using TLC.

Once the reaction is complete, remove the solvent by rotary evaporation to yield Ethyl (R)-

methylsuccinate.
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Quantitative Data

Step Product
Starting
Material

Yield
Purity/Enan
tiomeric
Excess

Reference

1.

Asymmetric

Hydrogenatio

n

(R)-

methylsuccini

c anhydride

Itaconic

anhydride
96.9% Not specified [3]

2.

Esterification

Ethyl (R)-

methylsuccin

ate

(R)-

methylsuccini

c anhydride

Not specified Not specified [3]

Note: The provided reference offers a high yield for the anhydride formation but does not

specify the final yield of the esterification step or the enantiomeric excess. Further purification

and analysis would be required to determine these parameters.

Logical Workflow for Sacubitril Intermediate Synthesis
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Caption: Workflow for the synthesis of a Sacubitril precursor.

Signaling Pathway of Sacubitril/Valsartan
Sacubitril is a prodrug that is converted to its active metabolite, which inhibits neprilysin, an

enzyme responsible for the degradation of natriuretic peptides. This leads to increased levels of

these peptides, which promote vasodilation and natriuresis. Valsartan is an angiotensin II
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receptor blocker (ARB) that inhibits the renin-angiotensin-aldosterone system (RAAS). The

dual mechanism of action provides enhanced cardiovascular benefits in heart failure.[1][4]
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Caption: Dual mechanism of action of Sacubitril/Valsartan.

Application in the Synthesis of (R)-all-trans-13,14-
Dihydroretinoic Acid
(R)-(+)-Methylsuccinic acid is a key chiral starting material for the stereoselective total

synthesis of (R)-all-trans-13,14-dihydroretinol and its subsequent oxidation to (R)-all-trans-

13,14-dihydroretinoic acid.[5] This retinoid is a metabolite of Vitamin A and acts as a ligand for

retinoic acid receptors (RARs), playing a role in gene regulation.[6] The stereochemistry at the

C13 position, derived from (R)-(+)-Methylsuccinic acid, is crucial for its biological activity.

Experimental Protocol: Stereoselective Synthesis of (R)-
all-trans-13,14-Dihydroretinoic Acid
This protocol is adapted from the stereoselective total synthesis described by Wienecke and

Minnaard (2023).[5]

Step 1: Synthesis of (R)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylbutan-1-ol

To a solution of (R)-(+)-Methylsuccinic acid (3.00 g, 22.7 mmol) in anhydrous THF (80 mL)

at 0°C, add LiAlH₄ (2.56 g, 68.1 mmol) portionwise.

Stir the mixture for 1 hour at room temperature and then for 15 hours at 60°C.

After cooling to room temperature, add Rochelle's salt (38.5 g, 136 mmol) and water (6 mL)

and continue stirring overnight.

Filter the mixture through a short plug of Celite, washing with THF.

Concentrate the filtrate in vacuo to obtain the crude diol.

Dissolve the crude diol in anhydrous CH₂Cl₂ (80 mL) and cool to -78°C.

Add triethylamine (4.7 mL, 34.1 mmol) and TBDPSCl (6.5 mL, 24.9 mmol).
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Slowly warm the reaction to room temperature and stir overnight.

Quench the reaction with saturated aqueous NH₄Cl solution (50 mL) and extract with CH₂Cl₂

(3 x 50 mL).

Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify by flash

column chromatography (pentane/Et₂O = 9:1 to 8:2) to yield the silyl-protected mono-alcohol.

Step 2: Oxidation to (R)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylbutanal

To a solution of the mono-alcohol from the previous step (assumed 22.7 mmol) in anhydrous

CH₂Cl₂ (100 mL) at 0°C, add triethylamine (15.8 mL, 113.5 mmol).

Add a solution of SO₃·pyridine complex (9.0 g, 56.8 mmol) in anhydrous DMSO (40 mL)

dropwise.

Stir the reaction mixture at 0°C for 2 hours.

Quench with saturated aqueous NH₄Cl solution (100 mL) and extract with CH₂Cl₂ (3 x 100

mL).

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to

obtain the aldehyde.

Step 3: Synthesis of (R)-all-trans-13,14-dihydroretinol

This multi-step process involves a Corey-Fuchs homologation, Arbuzov reaction, Horner-

Wadsworth-Emmons olefination, and a final hydrosilylation/deprotection sequence, as detailed

in the source literature.[5] For brevity, the final deprotection step to yield the target retinol is

highlighted here.

To a solution of the precursor oxasilacycloheptene (590 mg, 1.7 mmol) in anhydrous THF (20

mL) at 0°C, add TBAF (1 M in THF, 2.6 mL, 2.6 mmol).

Stir the reaction mixture for 2 hours at room temperature.

Add aqueous NH₄Cl (20 mL) and extract the aqueous layer with Et₂O (3 x 20 mL).
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Wash the combined organic layers with brine and dry over Na₂SO₄.

Purify by flash column chromatography (pentane/Et₂O = 8:2) to give (R)-all-trans-13,14-

dihydroretinol.

Step 4: Oxidation to (R)-all-trans-13,14-Dihydroretinoic Acid

Oxidize (R)-all-trans-13,14-dihydroretinol to the corresponding retinal using a mild oxidizing

agent such as MnO₂.

To a solution of NaOH (21 mg, 0.52 mmol) in water (2 mL) at 0°C, add AgNO₃ (41 mg, 0.24

mmol) in water (2 mL) dropwise.

Stir for 30 minutes in the dark.

Add a solution of (R)-all-trans-13,14-dihydroretinal (30 mg, 0.10 mmol) in THF (0.5 mL)

dropwise.

Remove the cooling bath and continue stirring for 12 hours in the dark.

Pour the reaction mixture into 0.5 M aqueous HCl (10 mL) and extract with EtOAc (3 x 10

mL).

Dry the combined organic layers over Na₂SO₄ and purify by flash column chromatography

(CH₂Cl₂/MeOH = 95:5) to yield the final product.

Quantitative Data
Step Product

Starting
Material

Yield Reference

3. Final

Deprotection

(R)-all-trans-

13,14-

dihydroretinol

Oxasilacyclohept

ene precursor
88% [5]

4. Oxidation to

Retinoic Acid

(R)-all-trans-

13,14-

dihydroretinoic

acid

(R)-all-trans-

13,14-

dihydroretinal

82% [5]
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Experimental Workflow for (R)-all-trans-13,14-
Dihydroretinoic Acid Synthesis
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Caption: Synthetic workflow for (R)-all-trans-13,14-dihydroretinoic acid.

Retinoic Acid Receptor (RAR) Signaling Pathway
(R)-all-trans-13,14-Dihydroretinoic acid, similar to other active retinoids, exerts its biological

effects by binding to nuclear retinoic acid receptors (RARs). RARs form heterodimers with

retinoid X receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to

retinoic acid response elements (RAREs) on DNA and recruits corepressors to inhibit gene

transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation

of corepressors and recruitment of coactivators, which initiates the transcription of target genes

involved in cellular differentiation, proliferation, and other physiological processes.[7][8]
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Cellular Uptake and Nuclear Translocation
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Caption: Retinoic Acid Receptor (RAR) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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